molecular formula C11H19N3O B7566113 N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7566113
M. Wt: 209.29 g/mol
InChI Key: MVMKVLKHPWBNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its pharmacological effects through the inhibition of serotonin 5-HT3 receptors, which are located in the central and peripheral nervous systems. By blocking these receptors, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide reduces the activity of the vagus nerve, which is responsible for the sensation of nausea and vomiting. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide modulates the release of neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects, including the reduction of nausea and vomiting, the improvement of gastrointestinal motility, and the modulation of neurotransmitter release. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to have anxiolytic and antidepressant effects, which may be attributed to its modulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for serotonin 5-HT3 receptors, its low toxicity, and its ease of administration. However, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is the development of novel N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Furthermore, the elucidation of the molecular mechanisms underlying the pharmacological effects of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may provide insights into the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with isopropylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by recrystallization from ethanol.

Scientific Research Applications

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and psychiatric disorders. It has been found to be effective in reducing nausea and vomiting caused by chemotherapy and radiation therapy. Furthermore, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to improve the symptoms of irritable bowel syndrome, such as abdominal pain and bloating. In addition, N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

N-propan-2-yl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-7(2)12-11(15)6-10-8(3)13-14(5)9(10)4/h7H,6H2,1-5H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMKVLKHPWBNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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